2-Bromo-N-isobutyl-4-(trifluoromethoxy)aniline
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Overview
Description
2-Bromo-N-isobutyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C11H13BrF3NO It is a derivative of aniline, featuring a bromine atom, an isobutyl group, and a trifluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-isobutyl-4-(trifluoromethoxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and automated control systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-isobutyl-4-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include nitroso or nitro derivatives.
Reduction Reactions: Products include reduced amines or other hydrogenated compounds.
Scientific Research Applications
2-Bromo-N-isobutyl-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-N-isobutyl-4-(trifluoromethoxy)aniline depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethoxy)aniline: Lacks the isobutyl group, making it less bulky and potentially less lipophilic.
4-(Trifluoromethoxy)aniline: Lacks both the bromine and isobutyl groups, resulting in different reactivity and properties.
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups instead of a trifluoromethoxy group, altering its electronic and steric properties.
Uniqueness
2-Bromo-N-isobutyl-4-(trifluoromethoxy)aniline is unique due to the combination of the bromine atom, isobutyl group, and trifluoromethoxy group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, steric bulk, and potential for diverse chemical transformations.
Properties
IUPAC Name |
2-bromo-N-(2-methylpropyl)-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO/c1-7(2)6-16-10-4-3-8(5-9(10)12)17-11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTDHRRRFJZBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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